2-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione
Overview
Description
2-({methyl[(1-methyl-1H-pyrazol-5-yl)methyl]amino}methyl)-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 284.12732577 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure and Synthesis
The research on the title compound, which includes similar molecular structures, has focused on understanding their molecular structure and synthesis processes. For instance, the study by Wang, Jian, and Liu (2008) prepared a compound with a similar molecular structure through the reaction of N-(bromomethyl)phthalimide and 3,5-dimethylpyrazole in chloroform solution, highlighting the stability of its molecular structure and packing through intramolecular hydrogen-bonding and C—H⋯π interactions (Su-Qing Wang, F. Jian, Huan-Qiang Liu, 2008).
Chemical Reactions and Interactions
The compound's chemical interactions and reactions have also been a significant area of study. For example, research by Hassan, Mohamed, Ibrahim, and Mourad (1993) explored the chemical interactions between aminopyrazoles and 2,3‐Dicyano‐1,4‐naphthoquinone, leading to the synthesis of pyrazolo[2,3-α]quinazolinediones and pyrazolo[2,3-α]-quinazolinyl acetates, demonstrating the compound's reactivity and potential for creating novel chemical entities (A. Hassan, N. Mohamed, Yusria R. Ibrahim, A. Mourad, 1993).
Antibacterial Properties and Applications
The antibacterial properties and potential chemotherapeutic applications of compounds with similar structures have been investigated. For instance, Ahmed, Sharma, Nagda, Salvi, and Talesara (2006) synthesized compounds reacting with substituted benzaldehydes, which upon screening, showed antibacterial properties against various bacterial strains, indicating their potential as chemotherapeutic agents (Maqbool Ahmed, Ranjana Sharma, D. P. Nagda, V. K. Salvi, G. L. Talesara, 2006).
Catalytic Applications
Further research has explored the compound's applications in catalysis. Shabani, Heravi, Babazadeh, Ghasemi, Amini, and Robertson (2021) developed 2-Aminoisoindoline-1,3-Dione-functionalized Fe3O4/chloro-silane core-shell nanoparticles, demonstrating an efficient and green approach for synthesizing 4H-pyrans. This showcases the compound's utility in facilitating environmentally friendly chemical syntheses (Nemat Shabani, M. R. P. Heravi, M. Babazadeh, E. Ghasemi, M. Amini, C. Robertson, 2021).
Corrosion Inhibition
The compound's potential in corrosion inhibition has also been examined. Chetouani, Hammouti, Benhadda, and Daoudi (2005) studied the inhibitory effect of bipyrazolic compounds on the corrosion of pure iron, demonstrating high efficiency as corrosion inhibitors. This suggests potential industrial applications in protecting metals from corrosion (A. Chetouani, B. Hammouti, T. Benhadda, M. Daoudi, 2005).
Properties
IUPAC Name |
2-[[methyl-[(2-methylpyrazol-3-yl)methyl]amino]methyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-17(9-11-7-8-16-18(11)2)10-19-14(20)12-5-3-4-6-13(12)15(19)21/h3-8H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTUORWWCIPUIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CN(C)CN2C(=O)C3=CC=CC=C3C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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